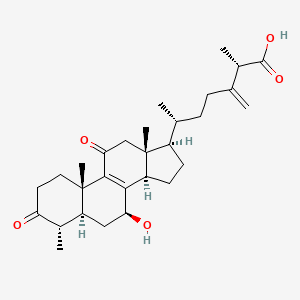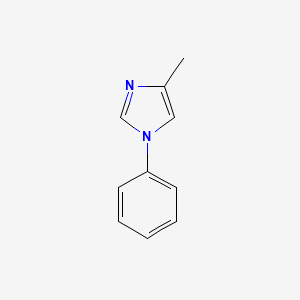
4-Methyl-1-phenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-phenyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a methyl group at the 4-position and a phenyl group at the 1-position of the imidazole ring. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methyl-1-phenyl-1H-imidazole can be synthesized through several methods. One common approach is the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions . Another method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of disubstituted imidazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a wide range of substituted imidazoles with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-phenyl-1H-imidazole has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methyl-1-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylimidazole: Similar in structure but lacks the phenyl group.
1-Phenylimidazole: Similar but lacks the methyl group at the 4-position.
2-Phenylimidazole: The phenyl group is at the 2-position instead of the 1-position.
Uniqueness
4-Methyl-1-phenyl-1H-imidazole is unique due to the presence of both the methyl and phenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
150587-21-6 |
|---|---|
Molekularformel |
C10H10N2 |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
4-methyl-1-phenylimidazole |
InChI |
InChI=1S/C10H10N2/c1-9-7-12(8-11-9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI-Schlüssel |
TZFGLMGQQDEFMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C=N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


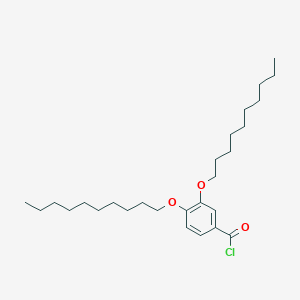
![1H-tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]-](/img/structure/B14265679.png)
![Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate](/img/structure/B14265682.png)

![Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-](/img/structure/B14265690.png)
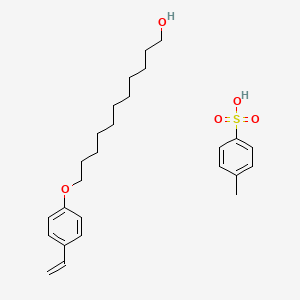
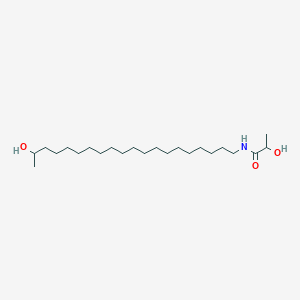

![Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl-](/img/structure/B14265727.png)
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)
![1H-Pyrazolo[1,2-a]pyridazin-1-one, 5,6,7,8-tetrahydro-3-phenyl-](/img/structure/B14265732.png)

![2-fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine](/img/structure/B14265739.png)
